N-[(E)-1-(2,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine N-[(E)-1-(2,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15666294
InChI: InChI=1S/C18H19Cl2N3/c1-14(17-8-7-15(19)13-18(17)20)21-23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3/b21-14+
SMILES:
Molecular Formula: C18H19Cl2N3
Molecular Weight: 348.3 g/mol

N-[(E)-1-(2,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine

CAS No.:

Cat. No.: VC15666294

Molecular Formula: C18H19Cl2N3

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(E)-1-(2,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine -

Specification

Molecular Formula C18H19Cl2N3
Molecular Weight 348.3 g/mol
IUPAC Name (E)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine
Standard InChI InChI=1S/C18H19Cl2N3/c1-14(17-8-7-15(19)13-18(17)20)21-23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3/b21-14+
Standard InChI Key FIYGFFSVRLDJJJ-KGENOOAVSA-N
Isomeric SMILES C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is formally named (E)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)ethanimine under IUPAC conventions . Its molecular formula is C₁₉H₂₀Cl₂N₃, with a molar mass of 373.29 g/mol . The structure integrates a piperazine ring substituted at the 1-position with a phenyl group and at the 4-position with an (E)-configured imine linkage to a 2,4-dichlorophenyl moiety (Fig. 1).

Table 1: Key structural descriptors

PropertyValue
SMILESClC1=C(C=C(C=C1)Cl)/C=N/N2CCN(CC2)C3=CC=CC=C3
InChIKeyLVHJEBXJYDZXBE-ZMOGYAJESA-N
Hybridizationsp² (imine), sp³ (piperazine)

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit synthetic protocols remain proprietary, analogous piperazine derivatives are typically prepared through:

  • Condensation reactions between aryl aldehydes and primary amines under acidic catalysis.

  • Stepwise functionalization of pre-formed piperazine scaffolds via nucleophilic substitution or metal-catalyzed coupling .

Reaction conditions likely involve ethanol or dichloromethane solvents with bases like potassium carbonate to deprotonate intermediates . The (E)-configuration is preserved through kinetic control during imine formation.

Physical Properties

Data from safety documentation indicate:

  • Stability: Stable under ambient conditions but degrades upon exposure to strong oxidizers .

  • Solubility: Expected low aqueous solubility (logP ≈ 4.2 predicted) due to aromatic chlorination.

  • Thermal Behavior: Decomposition above 250°C, yielding HCl, COx, and nitrogen oxides .

TargetBinding Affinity (kcal/mol)Putative Effect
5-HT₁A-9.2Anxiolytic
D₂-8.7Antipsychotic
σ₁-7.9Neuroprotective
ParameterRecommendation
PPENitrile gloves, goggles
VentilationFume hood (≥0.5 m/s airflow)
Spill ManagementInert absorbent, pH neutralization

Research Applications and Future Directions

Current Uses

  • Medicinal Chemistry: Lead compound for neuropsychiatric drug discovery.

  • Material Science: Ligand for transition-metal catalysts in cross-coupling reactions.

Knowledge Gaps

  • In vivo toxicokinetics: ADME properties undefined.

  • Crystal structure: No XRD data available for polymorph analysis.

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